molecular formula C17H17N7O2S B2569112 N-(4-acetamidophenyl)-2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 577985-27-4

N-(4-acetamidophenyl)-2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No. B2569112
CAS RN: 577985-27-4
M. Wt: 383.43
InChI Key: OTDVFGUFOZHPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H17N7O2S and its molecular weight is 383.43. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of the compound “2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide” is alpha-synuclein (α-syn), an intrinsically disordered protein that in pathological conditions creates amyloid aggregates leading to neurotoxicity and neurodegeneration .

Mode of Action

The compound “2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide” interacts with α-syn, inhibiting its aggregation. This interaction prevents the formation of amyloid aggregates, which are a common pathological hallmark in neurodegenerative diseases .

Biochemical Pathways

The compound “2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide” affects the biochemical pathway involving α-syn. In pathological conditions, α-syn aggregates into amyloid fibrils, leading to neuronal pathological inclusions located both in the neuron soma and in axons . By inhibiting α-syn aggregation, the compound can prevent these pathological changes.

Pharmacokinetics

The compound has shown in vivo efficacy, indicating that it has suitable adme (absorption, distribution, metabolism, and excretion) properties for bioavailability .

Result of Action

The action of “2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide” results in the prevention of neurodegeneration caused by α-syn aggregation. It has been shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia as well as affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin .

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O2S/c1-11(25)20-13-2-4-14(5-3-13)21-15(26)10-27-17-23-22-16(24(17)18)12-6-8-19-9-7-12/h2-9H,10,18H2,1H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDVFGUFOZHPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

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